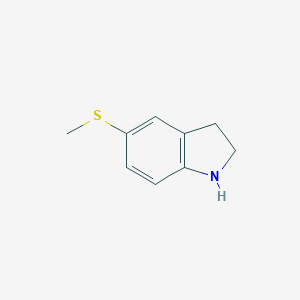

5-(Methylthio)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZQSLNOCDPQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methylthio Indoline and Its Derivatives

Strategies for the Construction of the Indoline (B122111) Core

The synthesis of the indoline framework is a well-established area of organic chemistry, with numerous methods available. The presence of a methylthio substituent necessitates careful consideration of reaction conditions to ensure compatibility.

Adaptation of Classical Indole (B1671886) Synthesis Protocols for Methylthio-Substituted Precursors

Classical indole syntheses, such as the Fischer, Bischler, and Reissert methods, can be adapted to produce indolines by subsequent reduction or by using appropriate starting materials that lead directly to the indoline core. rsc.org For the synthesis of 5-(methylthio)indoline, these methods would start from a precursor already containing the methylthio group on the aromatic ring. For example, the Fischer indole synthesis could utilize a (4-(methylthio)phenyl)hydrazine, which upon reaction with a suitable ketone or aldehyde and subsequent cyclization and reduction, would yield the desired this compound. rsc.orgderpharmachemica.com A notable example involves the use of α-alkyl- or α-aryl-β-keto sulfides to generate an azasulfonium salt, which then rearranges to form a 2,3-disubstituted 3-methylthioindolenine. Reductive desulfurization can then yield the corresponding indole. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Indoline Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indolines. mdpi.commdpi.com These reactions allow for the introduction of various substituents onto the indoline core. While direct palladium-catalyzed C-H functionalization to introduce a methylthio group is less common, these methods are invaluable for building complexity on a pre-formed this compound scaffold. For instance, a halogenated this compound could undergo Suzuki, Stille, or Buchwald-Hartwig couplings to introduce aryl, vinyl, or amino groups at other positions on the ring. mdpi.commdpi.comrsc.org The Mizoroki–Heck reaction, another palladium-catalyzed process, facilitates the coupling of heteroatomic compounds with alkenes. mdpi.com

Transition Metal-Catalyzed Asymmetric Hydrogenation Towards Chiral Indoline Structures

The catalytic asymmetric hydrogenation of indoles is a direct and efficient method for producing chiral indolines. sioc-journal.cn This transformation is particularly important for the synthesis of enantiomerically pure pharmaceuticals. Iridium, rhodium, and ruthenium complexes are commonly employed as catalysts for this purpose. chinesechemsoc.orgresearchgate.netnih.gov For the synthesis of chiral this compound derivatives, a 5-methylthio-substituted indole would be subjected to asymmetric hydrogenation. The choice of chiral ligand is crucial for achieving high enantioselectivity. For instance, iridium complexes with chiral phosphine-oxazoline or bis(phosphine) ligands have shown high efficiency in the asymmetric hydrogenation of various substituted indoles. sioc-journal.cnchinesechemsoc.org

Catalytic Asymmetric Dearomatization of Indole Derivatives to Access Indoline Scaffolds

Catalytic asymmetric dearomatization (CADA) of indoles has emerged as a powerful strategy for the synthesis of structurally diverse and enantioenriched indoline derivatives. nih.govnih.gov This approach involves the disruption of the aromaticity of the indole ring to create chiral spirocyclic or fused indoline systems. nih.govrsc.org Palladium and other transition metals are often used to catalyze these transformations. researchgate.netchemrxiv.org For substrates containing a methylthio group, this method could lead to novel chiral indolines with interesting substitution patterns. A recent study demonstrated a photoinduced palladium-catalyzed cascade asymmetric dearomatization of indoles, yielding chiral spiroindolenines with high diastereomeric and enantiomeric ratios. nih.gov

Regioselective Introduction and Transformation of the Methylthio Moiety

The precise introduction of the methylthio group at the C5-position is a key challenge in the synthesis of this compound.

Utilization of Electrophilic Sulfur Reagents in Indole and Indoline Synthesis

Electrophilic sulfur reagents are commonly used to introduce sulfur-containing functional groups onto indole and indoline rings. beilstein-journals.org For the synthesis of this compound, a direct electrophilic substitution on the indoline core at the 5-position would be the most straightforward approach. However, regioselectivity can be an issue, as the C3 position of indole is often more nucleophilic. beilstein-journals.org Therefore, this strategy is often more effective when the C3 position is blocked or when using a pre-functionalized starting material.

A common method involves the reaction of an indole with an electrophilic sulfur species. For example, reacting an indole with dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate (B1224126) (DMTST) can lead to the formation of 3-methylthioindoles. researchgate.net To achieve C5-substitution, one would typically start with an aniline (B41778) derivative already bearing the methylthio group at the para-position and then construct the indole or indoline ring. Alternatively, methods for the direct C-H functionalization of the benzene (B151609) ring of the indole nucleus are being developed.

A divergent synthesis of 2-methylthioindoles and 2-unsubstituted indoles has been reported using a temperature-dependent reaction of 2-vinylanilines with DMSO/SOCl2. researchgate.net At 70 °C, this reaction yields 2-methylthioindoles. researchgate.net Furthermore, the reaction of indoles with diaryl disulfides in the presence of N-bromosuccinimide (NBS) provides a route to 2-bromo-3-arylthioindoles. chemrevlett.com

Thionation Reactions and Sulfur-Incorporating Systems Synthesis

The introduction of sulfur into the indoline framework is a key step in the synthesis of thio-derivatives. Thionation reactions, which convert a carbonyl group into a thiocarbonyl group, are a direct method for producing sulfur-containing heterocyclic systems. Reagents such as Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR) are commonly employed for this transformation. nih.govresearchgate.net

The thionation of indolin-2-ones (oxindoles) provides access to the corresponding indoline-2-thiones. pageplace.de These intermediates are valuable for further synthetic manipulations. For instance, the reaction of indolin-2-thione with benzaldehyde (B42025) can lead to a spiro compound via a [4+2] cyclodimerization. pageplace.de A notable thionating agent is a crystalline P₄S₁₀-Pyridine complex, which offers high selectivity and can be used in solvents like acetonitrile (B52724) or dimethyl sulfone. google.comresearchgate.net This storable reagent has been shown to be effective at high temperatures (around 165 °C), conditions under which Lawesson's reagent often decomposes. researchgate.net

The general thionation process involves the conversion of a C=O group to a C=S group. google.com This methodology has been applied to various substrates, including the successful thionation of 2,3-dihydro-1H-benzo[e]pyrrolo[1,2-a] beilstein-journals.orgnih.govdiazepine-5,11(10H,11aH)-dione using the P₄S₁₀-Pyridine complex in acetonitrile. google.com Another approach to sulfur-containing indolines is the modified Gassmann oxindole (B195798) synthesis, which can be used to prepare 3-(methylthio)oxindole derivatives. pageplace.de

Table 1: Thionating Agents for Heterocyclic Synthesis

| Reagent | Typical Substrate | Key Features | References |

|---|---|---|---|

| Lawesson's Reagent (LR) | Amides, Lactams, Ketones | Commercially available; unstable above 110°C. | researchgate.net |

| Phosphorus Pentasulfide (P₄S₁₀) | Carbonyl Compounds | Widely used in various solvents (e.g., toluene, pyridine, CS₂). | researchgate.net |

Methylthio Group as a Versatile Handle for Further Functionalization

The methylthio group, once incorporated into the indoline structure, serves as a versatile functional handle for subsequent chemical modifications. One of the most common transformations is reductive desulfurization, which removes the methylthio group and replaces it with a hydrogen atom. This reaction is typically accomplished using reagents like Raney Nickel, providing a pathway from 3-methylthioindolenines to the corresponding 2,3-disubstituted indoles. researchgate.netorgsyn.org

The methylthio group at the 3-position of the indole ring is known to enhance the reactivity of the molecule, facilitating further functionalization. vulcanchem.com For example, a synthetic route to ethyl 2-methylindole-5-carboxylate involves the creation of an intermediate, ethyl 2-methyl-3-methylthioindole-5-carboxylate, which is then subjected to desulfurization with Raney Nickel to yield the final product. orgsyn.org The reaction of 2-alkenylanilines with thionyl chloride (SOCl₂) in DMSO can also lead to the formation of 3-methylthioindoles through electrophilic methylthiolation at elevated temperatures. rsc.org This temperature-dependent switchability highlights the controlled functionalization that can be achieved. rsc.org

Cascade and Cycloaddition Reactions for Complex Indoline Architectures

Synthesis of Polycyclic Fused Indoline Scaffolds

Polycyclic fused indoline frameworks are central architectures in many natural products and pharmacologically active compounds. nih.gov Their rigid structures are of significant interest, and cycloaddition reactions involving the indole core are a reliable method for their construction. nih.govrsc.org

A notable method involves the Zn(II)-catalyzed divergent synthesis through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes (DDs). nih.govacs.org The reaction pathway is dependent on the substituents of the substrates, allowing for a chemical switch between two distinct product types. nih.gov This strategy has been used to create tetracyclic fused ring systems, such as tetrahydro-1H-pyridazino[3,4-b]indoles. nih.govacs.org The scope of this reaction is broad, accommodating various indoles and cyclic DDs. nih.govacs.org

Other advanced methods include:

Gold(I)-catalyzed stereoselective synthesis : This approach can construct highly functionalized polycyclic indoline skeletons with four contiguous stereocenters. rsc.org

Palladium/Norbornene (Pd/NBE) chemistry : This has been developed for the construction of polycyclic N-alkylindolines via the amination of an aryl-norbornene-palladacycle intermediate. thieme.de

Table 2: Zn(II)-Catalyzed Cycloaddition for Polycyclic Indolines nih.gov

| Indole Reactant | Azoalkene Reactant | Product Type | Yield |

|---|---|---|---|

| 2,3-Unsubstituted Indoles | Cyclic Azoalkenes | [4+2] Cycloadduct (Tetrahydro-1H-pyridazino[3,4-b]indoles) | Moderate to Good |

Cascade Reactions Involving Sulfur-Ylides and Enyne-Amides

Cascade reactions provide an efficient pathway to complex molecules in a single operation. A novel cascade reaction of enyne-amides with sulfur-ylides has been developed for the synthesis of indole-tethered 5-oxaspiro[2.4]hept-6-ene derivatives. acs.orgfigshare.com This process involves a sequence of cycloisomerization, dearomatic cyclopropanation, ring-opening rearomatization, and a subsequent cyclopropanation. acs.org This methodology differs from typical [2+n] cyclizations of enyne-amides and efficiently produces spirocyclopropane dihydrofuran derivatives with high diastereoselectivity. acs.org

The mechanism is initiated by a gold(I) catalyst, which coordinates with the alkyne of the enyne-amide, leading to a dihydrofuran-fused azadiene intermediate. acs.org This intermediate then reacts with the in-situ generated sulfur-ylide. acs.org Such cascade reactions showcase the power of using sulfur ylides to rapidly build molecular complexity from relatively simple starting materials. nih.govresearchgate.net

Direct Alkenylation of Indolin-2-ones with Methylthio-Substituted Pyranones

A direct, one-pot, base-induced alkenylation of indolin-2-ones has been achieved using 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles. beilstein-journals.orgnih.gov This protocol provides an efficient, non-catalytic, and economical route to 3-alkenyl-2-oxindoles. beilstein-journals.orgresearchgate.net The choice of base is critical to the reaction's outcome. While sodium hydride (NaH) in THF was found to be optimal for the desired alkenylation, other bases like potassium tert-butoxide (t-BuOK) can lead to the formation of rearranged dibenzo[d,f] beilstein-journals.orgnih.govdiazepin-6(7H)-one structures. beilstein-journals.orgnih.gov

The reaction involves heating a mixture of the indolin-2-one, the methylthio-substituted pyranone, and a base in a suitable solvent. researchgate.net The resulting alkenylated indolin-2-ones have been characterized extensively, including by single-crystal X-ray analysis, which confirmed the structure and revealed supramolecular aggregations stabilized by weak C-H···π interactions. beilstein-journals.org

Table 3: Base Optimization for Alkenylation of Indolin-2-ones beilstein-journals.orgnih.gov

| Base | Solvent | Outcome |

|---|---|---|

| NaH | THF | Most suitable for direct alkenylation to 3-alkenyl-2-oxindoles. |

| MeONa | Methanol/t-BuOH | Formation of dibenzo[d,f] beilstein-journals.orgnih.govdiazepin-6(7H)-ones. |

Chemical Reactivity and Mechanistic Investigations of 5 Methylthio Indoline Derivatives

Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Ring System

The indoline scaffold, being electron-rich, readily participates in electrophilic aromatic substitution reactions. The position of substitution is dictated by the electronic properties of both the indoline ring and any existing substituents. In its parent form, indole (B1671886) typically undergoes electrophilic attack at the C3 position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in If the C3 position is already occupied, substitution may occur at the C2 position, though this is energetically less favorable. bhu.ac.inrsc.org

For substituted indolines, the scenario is more complex. The presence of a methylthio group at the 5-position (on the benzene ring) influences the regioselectivity of further electrophilic attack. The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic ring, thus activating it towards electrophilic substitution. The directing effect of the methylthio group, combined with the inherent reactivity of the indoline nucleus, will determine the ultimate position of substitution. Generally, electrophilic aromatic substitution reactions proceed via a three-step mechanism: generation of an electrophile, formation of a carbocation intermediate (arenium ion), and subsequent removal of a proton to restore aromaticity. byjus.comuomustansiriyah.edu.iqdalalinstitute.com

Research on related systems, such as N-acylindoles, has shown that the regioselectivity of electrophilic substitution (e.g., amidation) can be finely tuned by modulating the directing group on the nitrogen and the reaction conditions, allowing for selective functionalization at either the C2 or C7 positions. nih.gov While specific studies on 5-(methylthio)indoline are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted indoles suggest that the interplay between the activating effect of the methylthio group and the inherent reactivity of the indoline ring would lead to complex and potentially tunable substitution patterns. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions Involving the Methylthio Group

The methylthio group itself can be a site of reactivity, particularly in nucleophilic substitution reactions. While the sulfur atom activates the aromatic ring towards electrophilic attack, the methylthio group can also act as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions, especially when the ring is activated by electron-withdrawing groups. evitachem.com

Studies on related sulfur-containing heterocycles have demonstrated the facility of nucleophilic substitution at positions bearing a methylthio group. For instance, in the case of pyrimido[5',4':5,6]thiopyrano[2,3-b]indoles, a chloro group can be readily displaced by various nucleophiles, and similar reactivity can be anticipated for a methylthio group under appropriate conditions. researchgate.net The reactivity of the methylthio group is also evident in the synthesis of various indole derivatives where it is either introduced or displaced. For example, 2-[bis(methylthio)methylene]-1-methyl-3-oxoindole undergoes thiomethyl displacement in reactions with alkoxides. arkat-usa.org

The "element effect" in S_NAr reactions, which typically sees fluoride (B91410) as the best leaving group, can be altered in different heterocyclic systems. nih.govrsc.org In some cases, the mechanism may not involve a simple rate-controlling addition of the nucleophile. nih.gov While traditional S_NAr reactions often require strong activation of the aromatic ring, concerted nucleophilic aromatic substitution pathways can proceed without such activating groups. researchgate.net

Sulfur-Directed Site-Selective Functionalization of Indole and Indoline Scaffolds

A significant advancement in indole and indoline chemistry is the use of sulfur-containing groups to direct site-selective C-H functionalization. This strategy addresses the challenge of selectively functionalizing the less reactive benzenoid core (C4-C7 positions) over the more reactive pyrrole ring (C2 and C3 positions). osaka-u.ac.jpchim.it

Reactivity Enhancement at Specific Indole Positions by Elemental Sulfur

Elemental sulfur has emerged as a versatile reagent and promoter in the functionalization of indoles. It can enhance the nucleophilicity of the C3 position of the indole, facilitating reactions such as the attack on an aldehyde group. researchgate.net This property has been exploited in the synthesis of various sulfur-containing heterocycles. For example, a metal-free approach for synthesizing thieno[2,3-b]indoles from 3-benzylindole derivatives utilizes elemental sulfur as the sulfur source. acs.org The proposed mechanism involves the deprotonation of the indole derivative, followed by an electrophilic attack of elemental sulfur and subsequent intramolecular cyclization. acs.org

Furthermore, palladium-catalyzed oxidative sulfenylation of indoles with aryl boronic acids and elemental sulfur provides a direct route to 3-sulfenylheteroarenes. acs.org This highlights the role of elemental sulfur in facilitating the formation of C-S bonds at the C3 position.

Transition-Metal Catalyzed C-H Activation Guided by Sulfur Directing Groups

Sulfur-containing functionalities, such as thioethers, can act as effective directing groups in transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise unreactive positions. osaka-u.ac.jpresearchgate.net This approach is particularly valuable for achieving regioselective functionalization of the indole's benzene ring. osaka-u.ac.jpresearchgate.net

By installing a sulfur-based directing group at the N1 or C3 position of the indole, direct C-H functionalization at the C4 and C7 positions can be achieved with high site selectivity. osaka-u.ac.jp For instance, rhodium-catalyzed C7-selective alkenylation of indoles has been accomplished using an N-SCy (cyclohexylthio) directing group. This directing group can be easily installed and subsequently removed under mild conditions. It was noted that the N-SMe (methylthio) group was less stable under the reaction conditions and could migrate to the C3 position.

Iridium-catalyzed direct alkynylation of the C4 and C7 positions of indoles has also been successfully demonstrated with the assistance of sulfur directing groups. osaka-u.ac.jpresearchgate.net The versatility of this methodology is underscored by the wide range of functional groups tolerated and the ability to either remove or transform the directing group after the desired functionalization. osaka-u.ac.jp The balance between the activating and potential poisoning effects of the sulfur directing group on the metal catalyst is a critical aspect of this chemistry. rsc.org

Reactivity of 3-(Methylthio)indolyl Derivatives in Novel Transformations

Derivatives of 3-(methylthio)indole serve as versatile intermediates in a variety of novel chemical transformations. The presence of the methylthio group at the C3 position opens up unique reaction pathways.

One notable reaction is the Lewis acid-mediated alkylation of 3-(methylthio)indole, which can lead to a C3- to C2-alkyl migration. beilstein-journals.org This sequence, involving alkylative dearomatization, cyclization, migration, and rearomatization, provides a synthetic route to 2-substituted tryptophans. beilstein-journals.org The electron-rich and polarizable nature of the sulfenyl group at C3 makes it a good substrate for this type of rearrangement. beilstein-journals.org

Furthermore, 3-(methylthio)indole derivatives have been utilized in reactions with various amines and active methylene (B1212753) compounds. nih.govnih.govamanote.com For instance, the reaction of 3-methylthio-3-(3-indolyl)acrylic acid derivatives with amines has been explored. nih.govamanote.com Additionally, 3-(methylthio)thiapyrano[3,4-b]indol-1-ones and 4-(methylthio)pyrano[3,2-b]indol-2-ones have been shown to react with active methylenes. nih.gov The reactivity of the methylthio group is also central to the synthesis of novel heterocyclic systems, such as in the reaction of o-alkenylanilides with dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate (B1224126) (DMTST) to form indoles. sci-hub.se

Studies on Chiral Induction and Stereochemical Control in Reactions

Achieving stereochemical control in reactions involving indole derivatives is a crucial aspect of their application in the synthesis of complex, biologically active molecules. The catalytic asymmetric Friedel-Crafts reaction of indoles is a powerful method for accessing optically active indole derivatives. researchgate.net This can be achieved using chiral metal complexes or chiral organocatalysts. researchgate.net

In the context of sulfur-containing indoles, while specific studies on chiral induction directly involving this compound are limited in the provided results, the principles of stereocontrol are broadly applicable. For example, in the annulation of indoles with 2-alkoxycyclopropanoate esters, a single stereocenter on the cyclopropane (B1198618) can control the diastereoselective formation of up to four new stereocenters. scispace.com

The development of chiral transient directing groups has enabled the synthesis of multi-substituted indolines with high enantioselectivity. researchgate.net These strategies often rely on the formation of a rigidified chiral intermediate that dictates the stereochemical outcome of the reaction. The insights gained from these studies could potentially be applied to reactions of this compound to achieve stereochemical control.

Advanced Spectroscopic and Structural Characterization of 5 Methylthio Indoline Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-(methylthio)indoline and its derivatives, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are instrumental in confirming the substitution pattern and conformational features.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the different chemical environments of protons in a molecule. In the case of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the benzene (B151609) ring, the protons of the five-membered heterocyclic ring, and the protons of the methylthio group.

For instance, in a study of 5-(Methylthio)-3-nitro-2-phenyl-1H-indole, the ¹H NMR spectrum recorded in deuterated acetone (B3395972) (C3D6O) showed a singlet for the N-H proton at 11.76 ppm. rsc.org The aromatic protons appeared as a doublet at 8.17 ppm (J = 1.6 Hz), a multiplet from 7.80-7.78 ppm (2H), a multiplet from 7.56-7.53 ppm (4H), and a multiplet from 7.35-7.32 ppm (1H). rsc.org The methylthio group protons resonated as a singlet at 2.58 ppm. rsc.org The coupling constants and multiplicities of these signals are crucial for assigning the specific positions of the protons on the indole (B1671886) ring.

Table 1: ¹H NMR Data for 5-(Methylthio)-3-nitro-2-phenyl-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.76 | s | 1H | N-H |

| 8.17 | d (J = 1.6 Hz) | 1H | Aromatic H |

| 7.80-7.78 | m | 2H | Aromatic H |

| 7.56-7.53 | m | 4H | Aromatic H |

| 7.35-7.32 | m | 1H | Aromatic H |

| 2.58 | s | 3H | -SCH₃ |

Data obtained in C3D6O rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

The ¹³C NMR spectrum of 5-(Methylthio)-3-nitro-2-phenyl-1H-indole in deuterated acetone (C3D6O) displayed signals for all the carbon atoms in the molecule. rsc.org The carbon atoms of the indole ring and the phenyl substituent appeared in the aromatic region, with chemical shifts of 142.3, 134.7, 132.9, 130.9, 130.8, 130.5, 129.0, 125.3, 123.6, 119.2, and 113.8 ppm. rsc.org The carbon of the methylthio group was observed at 16.9 ppm. rsc.org

Table 2: ¹³C NMR Data for 5-(Methylthio)-3-nitro-2-phenyl-1H-indole

| Chemical Shift (δ) ppm | Assignment |

| 142.3 | Aromatic C |

| 134.7 | Aromatic C |

| 132.9 | Aromatic C |

| 130.9 | Aromatic C |

| 130.8 | Aromatic C |

| 130.5 | Aromatic C |

| 129.0 | Aromatic C |

| 125.3 | Aromatic C |

| 123.6 | Aromatic C |

| 119.2 | Aromatic C |

| 113.8 | Aromatic C |

| 16.9 | -SCH₃ |

Data obtained in C3D6O rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between atoms in a molecule.

COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing out the proton networks within the indoline (B122111) ring and any substituents. For example, COSY spectra can clearly show the correlations between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of a this compound derivative will exhibit characteristic absorption bands for the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic ring, and the C-S bond of the methylthio group.

For 5-(Methylthio)-3-nitro-2-phenyl-1H-indole, the FTIR spectrum (KBr pellet) showed characteristic absorption bands at 3265 cm⁻¹ (N-H stretching), 1446 cm⁻¹ (aromatic C=C stretching), and 1305 cm⁻¹ (nitro group N-O stretching). rsc.org The presence of the C-S stretching vibration is also expected, though it may be weaker and appear in the fingerprint region.

Table 3: FTIR Data for 5-(Methylthio)-3-nitro-2-phenyl-1H-indole

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3265 | N-H stretch |

| 1446 | Aromatic C=C stretch |

| 1305 | N-O stretch (NO₂) |

Data obtained from KBr pellet rsc.org

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically utilizing ultraviolet (UV) and visible light, provides information about the electronic transitions within a molecule. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of a molecule's chromophoric system.

The electronic absorption spectrum of an indole derivative is influenced by the substituents on the ring. The introduction of a methylthio group at the 5-position can cause a shift in the absorption maxima compared to the parent indoline. The spectrum is a property of the molecule as a whole, particularly in conjugated systems. pageplace.de In a study of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone], the UV-Vis spectrum in an ethanol/DMSO mixture showed absorption maxima at 229.5 nm, 259.0 nm, and 365.0 nm. cumhuriyet.edu.tr While not this compound itself, this demonstrates the types of electronic transitions observed in related indole structures. The specific λmax values for this compound would depend on the full molecular structure and the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. hnue.edu.vn When a molecule absorbs UV or visible radiation, its electrons are promoted from a lower energy ground state to a higher energy excited state, resulting in an electronic spectrum. mlsu.ac.in The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature and extent of its conjugated π electron system. hnue.edu.vn

For molecules containing aromatic rings and heteroatoms with non-bonding electrons, such as the indoline scaffold with a methylthio group, several types of electronic transitions are possible. These include π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high energy and result in strong absorption bands. hnue.edu.vn The presence of a sulfur atom with non-bonding electrons (n electrons) can also lead to n → π* transitions, which are generally of lower energy and intensity.

In conjugated systems, such as those found in indoline derivatives, an increase in conjugation tends to shift the absorption maximum (λmax) to longer wavelengths, an effect known as a bathochromic or red shift. bspublications.net The intensity of these absorption bands can also be affected by the presence of auxochromes, which are functional groups that can modify the absorption of a chromophore. mlsu.ac.in The methylthio group (-SCH3) can act as an auxochrome, influencing the electronic transitions of the indoline ring.

The UV-Vis spectra of indoline dyes, which are related structures, show that modifications to the molecular structure, such as extending conjugation, can significantly red-shift the absorption spectra. researchgate.net For instance, the addition of rhodanine (B49660) rings to an indoline dye structure leads to a notable bathochromic shift. researchgate.net While specific λmax values for this compound are not extensively detailed in the provided context, the principles of UV-Vis spectroscopy suggest that it would exhibit characteristic absorptions in the UV region due to the electronic transitions within its aromatic and heterocyclic ring system, influenced by the methylthio substituent.

Table 1: Typical Electronic Transitions in Organic Molecules

| Transition Type | Description | Typical Wavelength Range |

| σ → σ | Excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital. | < 200 nm |

| n → σ | Excitation of a non-bonding electron to a sigma antibonding orbital. | 175 - 220 nm |

| π → π | Excitation of an electron from a pi bonding orbital to a pi antibonding orbital. | 200 - 400 nm |

| n → π | Excitation of a non-bonding electron to a pi antibonding orbital. | > 250 nm |

Data compiled from general principles of UV-Vis spectroscopy. hnue.edu.vnbspublications.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is also invaluable for deducing structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique where a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to elucidate its structure. arkat-usa.org The molecular ion peak, if present, gives the molecular weight of the compound. For many organic molecules, the molecular ion undergoes fragmentation through the cleavage of specific bonds, leading to the formation of smaller, stable ions. libretexts.org

In the context of indole derivatives, common fragmentation pathways include the loss of small, stable molecules or radicals. scirp.org For amines, alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, is a dominant fragmentation process. libretexts.org Aromatic compounds often show strong molecular ion peaks due to their inherent stability. libretexts.org For sulfur-containing compounds like those with a methylthio group, fragmentation can involve the loss of the methyl group (•CH3) or the entire methylthio group (•SCH3).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). thermofisher.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions. rsc.orgfrontiersin.org HRMS is a critical tool for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. rsc.org

While specific fragmentation data for this compound is not detailed in the provided results, general principles suggest that its EIMS spectrum would likely show a molecular ion peak corresponding to its molecular weight (165.25 g/mol ), followed by fragment ions resulting from the loss of a methyl radical to form an [M-15]+ ion, and potentially the loss of a thiomethyl radical to form an [M-47]+ ion. The stability of the indoline ring system would likely lead to a relatively abundant molecular ion.

Table 2: Predicted EIMS Fragmentation for this compound

| Ion | m/z (predicted) | Description |

| [C9H11NS]+• | 165 | Molecular Ion |

| [C8H8NS]+ | 150 | Loss of methyl radical (•CH3) |

| [C8H8N]+ | 118 | Loss of thiomethyl radical (•SCH3) |

Predicted fragmentation based on general principles of mass spectrometry. libretexts.orgmiamioh.edu

X-ray Crystallography for Single Crystal Structure Elucidation

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with X-rays, and the resulting diffraction data is collected and processed to generate an electron density map, from which the atomic structure is determined. mdpi.com The final structural model provides key parameters such as the crystal system (e.g., triclinic, monoclinic), space group, and unit cell dimensions. mdpi.com

For complex organic molecules, including heterocyclic compounds, X-ray crystallography is instrumental in confirming the proposed chemical architecture, especially when distinguishing between possible isomers. mdpi.commdpi.com For instance, in the study of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, single-crystal X-ray diffraction was used to unequivocally confirm the structure of the synthesized compounds. mdpi.com Similarly, the crystal structure of a bis(methylthio)acrylonitrile derivative was determined to be triclinic with a P-1 space group. bohrium.com

While a specific crystal structure for this compound itself is not described in the search results, related indole structures have been successfully characterized by this method. For example, the crystal structure of methyl 5-methoxy-1H-indole-2-carboxylate was determined to be in the monoclinic P21/n space group. researchgate.net This demonstrates the applicability of X-ray crystallography to elucidate the solid-state structure of indole derivatives. A hypothetical crystallographic analysis of this compound would provide precise measurements of the C-S bond length, the geometry of the indoline ring, and the orientation of the methylthio group relative to the bicyclic system.

Table 3: Example of Crystallographic Data for an Indole Derivative

| Parameter | Value (for Methyl 5-methoxy-1H-indole-2-carboxylate) |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.8956(6) |

| b (Å) | 5.8304(4) |

| c (Å) | 22.0407(16) |

| β (°) | 91.919(3) |

| Volume (ų) | 1014.06(13) |

| Z (molecules/unit cell) | 4 |

Data from a related indole structure. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a pure compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. researchgate.net A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula of the compound, and when combined with molecular weight data from mass spectrometry, confirms the molecular formula.

The process typically involves the combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

Elemental analysis is a routine and essential part of the characterization of newly synthesized compounds. researchgate.netbohrium.com For example, in the synthesis of novel indolyl-pyrimidine derivatives, elemental analysis was used alongside spectroscopic methods to elucidate the structures of the new compounds. bohrium.com For a series of 7-substituted derivatives of 7-(methylthio)-5-oxo-2-phenyl-5H- rsc.orgrsc.orgsigmaaldrich.comthiadiazolo[3,2-b]-pyrimidine-6-carbonitrile, the calculated and found elemental analysis data for C, H, and N were reported to be in close agreement. researchgate.net

For this compound (C9H11NS), the theoretical elemental composition can be calculated from its atomic weights. Experimental determination of these percentages would serve to confirm its empirical and, consequently, its molecular formula.

Table 4: Theoretical vs. Experimental Elemental Analysis for a Hypothetical Pure Sample of this compound

| Element | Theoretical % (Calculated for C9H11NS) | Experimental % (Hypothetical) |

| Carbon (C) | 65.41 | 65.39 |

| Hydrogen (H) | 6.71 | 6.75 |

| Nitrogen (N) | 8.48 | 8.45 |

| Sulfur (S) | 19.40 | 19.35 |

Theoretical values calculated based on the molecular formula of this compound. Experimental values are hypothetical examples of what would be expected for a pure sample.

Computational Chemistry and Theoretical Studies on 5 Methylthio Indoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of a molecule's electronic landscape. researchgate.netaps.org These methods are instrumental in understanding the electronic structure and predicting the reactivity of 5-(Methylthio)indoline.

Density Functional Theory (DFT) is a widely used computational method to determine the molecular geometry and energy landscapes of chemical systems. ntnu.no By calculating the electron density, DFT can accurately predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to obtain optimized structures. researchgate.net These calculations are fundamental for understanding the molecule's stability and how it might interact with other molecules. The theory is also applied to explore the potential energy surface, identifying transition states and reaction pathways. researchgate.netnih.gov

Table 1: Representative DFT Functionals and Basis Sets

| Functional | Basis Set | Common Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization and electronic properties. researchgate.net |

| CAM-B3LYP | 6-31G(d,p) | Optical properties and excited state calculations. researchgate.netmdpi.com |

| M06-2X | 6-311G(d,p) | Non-covalent interactions and thermochemistry. nih.govmdpi.com |

To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orguci.edu This method is an extension of DFT that allows for the calculation of electronic excited states. iastate.eduresearchgate.net By using TD-DFT, researchers can predict the absorption spectra of the molecule, including key parameters like maximum absorption wavelength (λmax), excitation energies, and oscillator strengths. core.ac.uk These theoretical predictions are invaluable for understanding the molecule's color and its potential use in optical applications. iastate.educore.ac.uk The choice of functional, such as CAM-B3LYP, is critical for obtaining accurate results, especially for charge-transfer excitations. mdpi.com

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step processes of chemical reactions, known as mechanistic pathways. nih.gov For systems involving indoline (B122111) derivatives, theoretical calculations can help to propose and validate reaction mechanisms. mdpi.com By modeling the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of a reaction can be constructed. This allows for the identification of the most likely reaction pathway and provides insights into the factors that control the reaction's speed and outcome. For instance, in the formation of related heterocyclic compounds, computational studies can rationalize the observed regioselectivity and stereoselectivity. mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape or conformation of a molecule plays a significant role in its properties and biological activity. Conformational analysis involves studying the different spatial arrangements of a molecule and their relative energies. lumenlearning.com For this compound, computational methods can identify the most stable conformers and the energy barriers between them. Furthermore, these models can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding how molecules pack in the solid state and interact with biological targets. researchgate.netnih.gov The presence of the sulfur atom in the methylthio group can lead to specific S-arene interactions that influence molecular conformation and crystal packing. researchgate.net

Investigation of Electronic Properties and Charge Distribution

A molecule's electronic properties, such as the distribution of electron density, are fundamental to its reactivity and interactions. Quantum chemical calculations can provide detailed information about the charge distribution within the this compound molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). thesciencepublishers.comijisrt.com The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons, providing insights into its chemical reactivity and electronic transitions. ijisrt.comresearchgate.net

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. scirp.org Computational chemistry provides a powerful tool for the prediction and analysis of the NLO properties of molecules like this compound. researchgate.net By calculating properties such as the first-order hyperpolarizability (β), it is possible to assess a molecule's potential for NLO applications. mdpi.com These calculations often involve DFT methods and can be performed for the molecule in the gas phase or in solution to understand the effect of the environment. The relationship between the molecular structure, intramolecular charge transfer, and the magnitude of the NLO response can be systematically investigated, guiding the design of new molecules with enhanced NLO properties. nih.govrsc.org

Materials Science Applications of 5 Methylthio Indoline Derivatives

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Derivatives of indoline (B122111), including those functionalized with methylthio groups, are gaining attention in the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs). The electronic properties of the indoline core can be finely tuned by introducing electron-donating or electron-withdrawing substituents. The methylthio group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection, transport, and recombination in OLED devices.

Researchers have designed and synthesized novel host materials for OLEDs incorporating indoline-containing derivatives. For instance, one-pot synthesis methods have yielded 1,3,5-oxadiazines with fused indoline rings. nih.gov These materials exhibit high triplet energy (over 3.2 eV), a crucial property for hosting deep-blue phosphorescent emitters, leading to devices with high external quantum efficiencies of up to 21%. nih.gov The electron-withdrawing or -donating nature of substituents on the indoline moiety directly impacts the HOMO energy level, allowing for the tuning of emission wavelengths. nih.gov

Furthermore, indole (B1671886) derivatives, the aromatic precursors to indolines, have been investigated for their use in OLEDs due to their electronic properties. evitachem.com The development of materials based on thienoindoles, which are heterocyclic compounds containing fused thiophene (B33073) and indole rings, is also a significant area of research for optoelectronic material engineering. nih.govrsc.org These complex heterocyclic systems offer extended π-conjugation, which is beneficial for light emission and charge transport properties essential for optoelectronic applications.

The strategic design of these molecules often follows a donor-π-acceptor (D-π-A) architecture. In this framework, the indoline or a related indole-based moiety can act as the electron donor, while other parts of the molecule serve as the acceptor and the π-conjugated bridge. This modular approach allows for precise control over the photophysical properties of the material, making 5-(methylthio)indoline a potentially valuable building block for creating next-generation OLEDs and other optoelectronic devices.

Exploration as Corrosion Inhibitors for Metallic Surfaces

Indole and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netmdpi.com Their efficacy stems from the presence of heteroatoms (nitrogen and, in the case of methylthio derivatives, sulfur) and the π-electrons of the aromatic ring. These features facilitate the adsorption of the inhibitor molecules onto the metallic surface, forming a protective layer that impedes the corrosive process.

The mechanism of inhibition involves the blocking of active sites on the metal surface, which can interfere with both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.com Consequently, many indole derivatives function as mixed-type inhibitors. mdpi.comresearchgate.net The adsorption process, which can be either physical (physisorption) or chemical (chemisorption), typically follows established models like the Langmuir or Temkin adsorption isotherms. researchgate.netelectrochemsci.org

The inclusion of a methylthio group is particularly advantageous. The sulfur atom provides an additional active center for adsorption onto the metal surface, often enhancing the inhibitor's performance compared to unsubstituted indoles. Studies on compounds containing a methylthiophenyl moiety have demonstrated effective corrosion inhibition for steel in hydrochloric acid. Research on 3-amino-5-methylthio-1H-1,2,4-triazole showed that it acts as a mixed-type inhibitor for mild steel, with its adsorption following the Temkin isotherm. electrochemsci.org Similarly, 5-aminoindole (B14826) has been shown to be an effective inhibitor for mild steel in HCl, achieving 90% efficiency at a concentration of 1x10⁻² M. researchgate.net

The table below summarizes the performance of several indole and related heterocyclic derivatives as corrosion inhibitors.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| 5-aminoindole (5-AI) | Mild Steel | 0.5 M HCl | 90 | Langmuir | researchgate.net |

| 3-amino-5-methylthio-1H-1,2,4-triazole (AMTTA) | C45 Mild Steel | Acid Chloride | Increases with concentration | Temkin | electrochemsci.org |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H₂SO₄ | 76.2 | Langmuir | mdpi.com |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | 81.2 | Langmuir | mdpi.com |

Integration into Dye Chemistry, Photosensitizers, and Related Chromophoric Systems

Derivatives of this compound are valuable components in the synthesis of organic dyes and photosensitizers, particularly for applications in dye-sensitized solar cells (DSSCs). researchgate.net These compounds are often incorporated into a Donor-π-Acceptor (D-π-A) molecular architecture, which is highly effective for light harvesting and charge separation. researchgate.net In this design, the indoline moiety typically serves as the electron-rich donor (D), connected via a conjugated π-bridge to an electron-withdrawing acceptor group that anchors the dye to a semiconductor surface like TiO₂.

The methylthio group (-SCH₃) can enhance the electron-donating strength of the indoline core, which helps in tuning the HOMO energy level of the dye for efficient electron injection into the semiconductor's conduction band. This modification can also extend the absorption spectrum of the dye into the near-infrared (NIR) region, allowing the solar cell to capture a broader range of sunlight. researchgate.net Theoretical studies on novel 3-(methylthio)-8-phenyl-8H-thieno[2,3-b]indole derivatives designed for DSSCs have been conducted to evaluate their optoelectronic properties and their adsorption processes on TiO₂ surfaces. researchgate.net

Beyond DSSCs, methylthio-functionalized chromophores are explored as triplet photosensitizers. For example, a methylthio BODIPY derivative has been identified as an excellent photosensitizer for generating singlet oxygen, a reactive species used in photodynamic therapy and photochemistry. rsc.org This compound exhibits a high singlet oxygen quantum yield (>0.87) across a wide range of solvents, highlighting the role of the methylthio group in promoting the formation of the triplet excited state necessary for energy transfer to molecular oxygen. rsc.org The integration of the this compound scaffold into such systems could lead to the development of novel photosensitizers with tailored photophysical properties for various light-activated applications.

Development of Chiral Ligands and Organocatalysts Incorporating Indoline Scaffolds

The rigid, three-dimensional structure of the indoline core makes it an excellent scaffold for the design of chiral ligands and organocatalysts used in asymmetric synthesis. nih.govdicp.ac.cnresearchgate.net Catalytic asymmetric synthesis is a powerful tool for producing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. acs.org Indole-based chiral heterocycles are recognized for their potential as both chiral catalysts and ligands for transition metals. acs.org

The synthesis of optically active indolines can be achieved through methods like palladium-catalyzed asymmetric hydrogenation, which can yield products with high enantiomeric excess (up to 96% ee). dicp.ac.cnrsc.org These chiral indoline scaffolds can then be further functionalized. The introduction of a substituent like the methylthio group at the 5-position can modulate the steric and electronic properties of the resulting ligand or catalyst. This tuning is critical for achieving high levels of stereocontrol in catalytic reactions.

Organocatalysis, which uses small organic molecules as catalysts, has become a major area of research, and functionalized indoles are playing an important role. sioc-journal.cn While many studies focus on reactions at the C2 and C3 positions of the indole ring, functionalization of the carbocyclic (benzene) part of the scaffold, though more challenging, allows for the creation of unique catalytic environments. sioc-journal.cn A this compound derivative used as a chiral ligand could influence the outcome of a metal-catalyzed reaction through the coordinating ability of its sulfur and nitrogen atoms, creating a well-defined chiral pocket around the metal center. This control is essential for dictating the stereochemical outcome of the reaction.

Emerging Roles in Agrochemical Research

Indole derivatives have long been investigated for their wide range of biological activities, which has naturally led to their exploration in agrochemical research for controlling pests and diseases. researchgate.net The this compound scaffold and related structures are being incorporated into novel compounds with potential herbicidal and fungicidal properties.

In the area of herbicides, research has shown that derivatives containing a methylthio group can exhibit significant biological activity. For example, a series of 1-phenyl-1,5-dihydro-3-methylthio-pyrazolo[3,4-d]pyrimidin-4-ones demonstrated high herbicidal activity against the roots of both rape and barnyard grass. sioc-journal.cn Other research has focused on indole-3-carboxylic acid derivatives designed as antagonists for the auxin receptor TIR1, a key protein in plant growth. nih.gov Several of these compounds showed excellent inhibitory effects on the root and shoot growth of both dicot and monocot weeds, with some maintaining high inhibition rates even at low concentrations. nih.gov

Future Directions and Emerging Research Avenues for 5 Methylthio Indoline

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing complex molecules like 5-(Methylthio)indoline. researchgate.net Traditional synthesis routes often rely on harsh reagents and generate significant waste. tandfonline.com Future research will prioritize the adoption of eco-friendly alternatives that are safer, more efficient, and economically viable.

Key trends in the green synthesis of indole (B1671886) and indoline (B122111) derivatives that can be applied to this compound include:

Visible-Light Photoredox Catalysis: This technique uses light as a renewable energy source to drive chemical reactions, often under mild conditions. rsc.orgrsc.org It offers a tin-free, robust, and high-yielding pathway to substituted indolines, avoiding the use of toxic heavy metals. rsc.orgrsc.orgfigshare.com

Use of Green Solvents: Replacing conventional organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a major focus. openmedicinalchemistryjournal.com Water-based syntheses are advantageous due to low toxicity and cost, while PEG can be recycled, making the process more economical and environmentally friendly. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and minimize side reactions. tandfonline.comrsc.org This approach is often performed under solvent-free conditions, further enhancing its green credentials. researchgate.nettandfonline.comrsc.org

Catalyst-Free and Multicomponent Reactions (MCRs): Designing reactions that proceed without a catalyst or that combine multiple starting materials in a single step (MCRs) improves atom economy and reduces waste. acs.orgrsc.org These one-pot syntheses are highly efficient for creating molecular complexity from simple precursors. acs.orgrsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving its synthesis, future research will delve into the novel reactivity of the this compound core. The presence of the electron-donating nitrogen and the versatile methylthio group provides fertile ground for discovering unprecedented chemical transformations.

Emerging areas of exploration include:

Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity. For instance, a tandem cyclization involving vinyl radicals has been used to create 2,3-disubstituted indolines, which are precursors to biologically active molecules. rsc.org Similar cascade strategies could be developed for this compound to access novel polycyclic architectures. researchgate.net

Electrochemical Synthesis: Electrochemistry offers a sustainable and controllable method for generating reactive intermediates, such as N-radicals. researchgate.netrsc.org An electrocatalytic triamination of alkynes has been reported for the synthesis of functionalized indolines, a strategy that avoids harsh oxidants and transition metals. rsc.org Applying such methods to precursors of this compound could unlock new reaction pathways.

Dearomatization Reactions: The dearomatization of indoles is a powerful strategy for creating substituted indolines with multiple stereocenters. researchgate.net Future work could explore the asymmetric dearomatization of related 5-methylthio-indoles, using the methylthio group to influence the regioselectivity and stereoselectivity of the transformation.

Multicomponent Reactions for Fused Systems: Novel multicomponent reactions can be employed to construct complex heterocyclic systems fused to the indoline core. For example, reactions of indoles with carbon disulfide and nitroarenes have yielded functionalized indoline-2-thiones, which can be further transformed into biologically active thieno[2,3-b]indole skeletons. exlibrisgroup.com

Integration of Advanced Characterization Techniques for In-Situ Studies

Understanding the intricate mechanisms of chemical reactions is crucial for optimizing existing methods and discovering new ones. The future of research on this compound will increasingly rely on advanced, in-situ characterization techniques to monitor reactions in real-time. youtube.com These methods provide invaluable insights into reaction kinetics, intermediates, and the role of catalysts. youtube.commdpi.com

Key techniques and their potential applications include:

In-Situ Spectroscopy (NMR, UV-Vis, EPR): These techniques allow for the direct observation of reactive intermediates, such as the radical cations involved in electrochemical reactions of indoles. researchgate.net Applying in-situ NMR or UV-Vis spectroscopy can help elucidate the step-by-step mechanism of a new synthetic route to this compound, identifying transient species and potential side products. researchgate.netresearchgate.net

Operando Techniques in Catalysis: When a catalytic process is used, operando spectroscopy can probe the catalyst's structure and the adsorbed species under actual reaction conditions. researchgate.netmdpi.com This is vital for understanding how a catalyst functions and for designing more efficient and robust catalytic systems for the synthesis of functionalized indolines.

Automated High-Throughput Synthesis and Analysis: Technologies like acoustic droplet ejection (ADE) enable the rapid screening of reactions on a nanomole scale. nih.gov This allows for the fast optimization of reaction conditions and the exploration of a vast chemical space, which would be impractical with traditional methods. nih.gov This approach could accelerate the discovery of novel reactions and applications for this compound. nih.gov

Computational Design and Predictive Modeling for Targeted Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods will play a pivotal role in guiding synthetic efforts and predicting the properties of novel derivatives.

Future research will leverage computational tools for:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized this compound derivatives, helping to prioritize which compounds to synthesize. nih.goveurjchem.com

Molecular Docking: This technique simulates the binding of a molecule to a biological target, such as an enzyme or receptor. researchgate.net It can be used to design this compound derivatives with enhanced affinity and selectivity for a specific therapeutic target, guiding the synthetic process toward compounds with higher potential. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations: DFT is used to study the electronic structure of molecules and to model reaction mechanisms. researchgate.neteurjchem.com It can help rationalize observed reactivity and regioselectivity in reactions involving the indoline core and predict the outcomes of new transformations, thereby reducing the amount of trial-and-error experimentation required. researchgate.netmdpi.com

Interdisciplinary Research with Material Science and Catalyst Development

The unique electronic properties conferred by the sulfur atom in this compound make it an attractive candidate for interdisciplinary research, particularly in material science and catalysis.

Material Science: Thiophene-containing heterocycles, structurally related to the methylthio-substituted ring of this compound, are widely explored for their applications in organic electronics. smolecule.com Future work could investigate the potential of polymers or small molecules derived from this compound as components in organic solar cells, light-emitting diodes (OLEDs), or sensors. chemscene.comacs.org The sulfur atom can play a crucial role in tuning the electronic and charge-transport properties of these materials. smolecule.com

Catalyst Development: The indoline structure itself can serve as a ligand for transition metal catalysts. The nitrogen and sulfur atoms in this compound could act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity. Research into iridium-catalyzed reactions has shown that indoline can participate in hydrogen transfer strategies to create functionalized N-heteroarenes. nih.gov Furthermore, the development of supported metal catalysts, where the active metal is anchored to a solid support, is a key area in green chemistry. mdpi.com Derivatives of this compound could be incorporated into these systems, either as part of the support or as the catalytic species itself, to perform specific chemical transformations.

Q & A

Q. How should authors disclose non-conclusive or negative results involving this compound?

- Methodological Answer : Include a "Negative Results" subsection in the discussion, contextualizing findings (e.g., assay limitations, compound stability issues). Use failure mode effects analysis (FMEA) to guide future studies. Journals like the Beilstein Journal of Organic Chemistry encourage such transparency to prevent redundant research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.